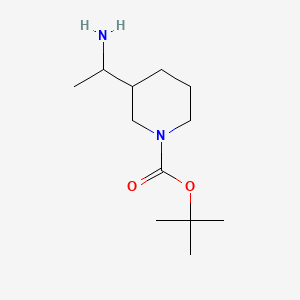

Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEURGTUFUERHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-55-0 | |

| Record name | tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Landscape of Substituted Piperidines: A Technical Guide to tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable building block in drug design. N-tert-butoxycarbonyl (Boc) protected piperidines, in particular, are crucial intermediates, offering a stable yet readily deprotectable nitrogen atom that facilitates controlled, multi-step syntheses.

This technical guide focuses on the chemical properties of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. It is important to note that while this specific compound is indexed, detailed experimental data in the public domain is scarce. Therefore, to provide a comprehensive and practical resource, this guide also presents an in-depth analysis of its closest, well-characterized structural analogs: tert-butyl 3-aminopiperidine-1-carboxylate and tert-butyl 3-(aminomethyl)piperidine-1-carboxylate . By examining these closely related molecules, we aim to provide a robust understanding of the chemical space and synthetic strategies applicable to 3-substituted N-Boc-piperidine derivatives.

This compound

While detailed experimental data is limited, computational and structural information for the target compound is available.

Chemical and Physical Properties

The following table summarizes the predicted and calculated properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChemLite[1] |

| Molecular Weight | 228.33 g/mol | PubChem[2] |

| Monoisotopic Mass | 228.18378 Da | PubChemLite[1] |

| IUPAC Name | This compound | PubChemLite[1] |

| SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)N | PubChemLite[1] |

| InChI | InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | PubChemLite[1] |

| InChIKey | SQEURGTUFUERHD-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.3 | PubChemLite[1] |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Analog 1: tert-Butyl 3-Aminopiperidine-1-carboxylate

This compound is a key chiral building block in the synthesis of various pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes.[3] It is commercially available in both racemic and enantiomerically pure forms (R and S).

Chemical and Physical Properties

The following table summarizes the key properties for the racemic and chiral forms of tert-butyl 3-aminopiperidine-1-carboxylate.

| Property | Value (Racemic) | Value (R-enantiomer) | Value (S-enantiomer) | Source(s) |

| CAS Number | 144243-24-3 | 188111-79-7 | 625471-18-3 | [4][5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | [7] |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol | 200.28 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid or solid[3] | Yellow liquid[8] | Colorless to yellow gum or semi-solid[9] | [3][8][9] |

| Boiling Point | 277.3±33.0 °C (Predicted) | 277.3±33.0 °C (Predicted) | - | [8] |

| Density | - | 1.041±0.06 g/cm³ (Predicted) | - | [8] |

| Optical Activity | Not Applicable | [α]/D -28.5±2°, c = 1 in DMF | [α]/D +32.0±3°, c = 1 in DMF | |

| Solubility | - | Chloroform (Slightly), DMF (Slightly), DMSO (Slightly)[8] | Soluble in dimethylsulfoxide[10] | [8][10] |

Experimental Protocols

Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate from L-Glutamic Acid

A common route to enantiomerically pure 3-aminopiperidine derivatives involves a multi-step synthesis starting from natural amino acids like L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0°C, thionyl chloride (1.5 equivalents) is added drop-wise. The mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure to yield the dimethyl ester hydrochloride salt.

Step 2: Boc Protection The crude dimethyl ester is dissolved in dichloromethane (CH₂Cl₂) at 0°C. Triethylamine (4 equivalents), di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

Step 3: Reduction to Diol The purified diester is dissolved in methanol, and sodium borohydride (2.5 equivalents) is added portion-wise at room temperature. After 2 hours, the reaction is quenched with 10% aqueous citric acid. The methanol is removed, and the aqueous layer is extracted with CH₂Cl₂ to afford (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Ditosylation and Cyclization The diol is dissolved in CH₂Cl₂ with triethylamine (3 equivalents) and a catalytic amount of DMAP. p-Toluenesulfonyl chloride (2 equivalents) is added at 0°C, and the mixture is stirred at room temperature for 1 hour. The resulting crude ditosylate is then reacted with an amine (e.g., benzylamine) to induce cyclization, yielding the N-substituted-3-(Boc-amino)piperidine.

Step 5: Deprotection The final deprotection of the N-substituent (e.g., hydrogenolysis for a benzyl group) yields the target tert-butyl 3-aminopiperidine-1-carboxylate.

Biological Activity and Applications

-

Pharmaceutical Intermediate: This compound is a crucial building block for synthesizing DPP-IV inhibitors like Linagliptin and Alogliptin, which are used to treat type 2 diabetes.[3][11]

-

γ-Secretase Modulation: It has been identified as a potent structure for lowering the production of amyloid-β 42 (Aβ42), making it a valuable scaffold for developing therapeutics for Alzheimer's disease.[8][12]

-

Bromodomain Inhibition: The (R)-enantiomer is used to prepare benzoxazepine derivatives that act as potent CBP/P300 bromodomain inhibitors, which have potential applications in cancer therapy.[3][8]

Analog 2: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

This analog features an aminomethyl group at the 3-position and is also an important building block in medicinal chemistry.

Chemical and Physical Properties

| Property | Value (S-enantiomer) | Source(s) |

| CAS Number | 140645-24-5 | [13] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [13] |

| Molecular Weight | 214.30 g/mol | [13] |

| Monoisotopic Mass | 214.168127949 Da | [13] |

| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | [13] |

| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CN | [13] |

| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | [13] |

| InChIKey | WPWXYQIMXTUMJB-VIFPVBQESA-N | [13] |

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing 3-aminoalkyl-piperidine derivatives from a cyclic ketone precursor.

Caption: A generalized workflow for the synthesis of 3-aminoalkyl-piperidine derivatives.

Role in DPP-IV Inhibition

The 3-aminopiperidine scaffold is a common feature in gliptins, a class of drugs that inhibit the DPP-IV enzyme. This diagram illustrates the general mechanism of action.

Caption: The role of DPP-IV inhibitors in potentiating incretin hormone (GLP-1) activity.

References

- 1. PubChemLite - this compound (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 2. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate [cymitquimica.com]

- 7. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]

- 13. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its piperidine core is a common scaffold in a vast array of pharmaceuticals, and the presence of a chiral aminoethyl side chain offers a key point for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery.

Chemical Identity and Properties

While a specific CAS number for the (R)-enantiomer is not consistently reported in public databases, the racemic mixture of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is identified by CAS Number 1235439-55-0 . It is crucial for researchers to ensure the enantiomeric purity of their material through appropriate analytical techniques.

A key synthetic precursor to the target molecule is (R)-tert-butyl 3-acetylpiperidine-1-carboxylate, which has the designated CAS Number 942143-25-1 .

Table 1: Physicochemical Properties of (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate and its Precursor

| Property | (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (Predicted) | (R)-tert-butyl 3-acetylpiperidine-1-carboxylate |

| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₁NO₃ |

| Molecular Weight | 228.33 g/mol | 227.30 g/mol |

| Appearance | Not available | Not available |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

| Density | Not available | Not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is through the reductive amination of its corresponding acetyl precursor, (R)-tert-butyl 3-acetylpiperidine-1-carboxylate.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard reductive amination methods. Optimization of reaction conditions (e.g., solvent, temperature, pressure, and catalyst) may be necessary to achieve high yield and stereochemical fidelity.

Materials:

-

(R)-tert-butyl 3-acetylpiperidine-1-carboxylate

-

Ammonium acetate or ammonia source

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve (R)-tert-butyl 3-acetylpiperidine-1-carboxylate in the anhydrous solvent under an inert atmosphere.

-

Add an excess of the ammonium source (e.g., 5-10 equivalents of ammonium acetate).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Carefully add the reducing agent portion-wise to the reaction mixture. For catalytic hydrogenation, the reaction would be set up in a pressure vessel with a suitable catalyst.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding water or a suitable quenching agent.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate.

Diagram 1: Synthetic Workflow

An In-depth Technical Guide to (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and key physicochemical properties of (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. This document is intended for an audience with a strong background in organic chemistry and drug discovery.

Chemical Structure and Properties

(S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a stereocentrically defined 1-aminoethyl substituent at the 3-position. The "(S)" designation indicates the stereochemistry at the chiral center of the 1-aminoethyl group.

Molecular Structure:

-

IUPAC Name: (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

-

Molecular Formula: C₁₂H₂₄N₂O₂

-

Canonical SMILES: CC(N)C1CC(N(C1)C(=O)OC(C)(C)C)C

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 228.33 g/mol | Calculated |

| Monoisotopic Mass | 228.183778 Da | Calculated |

| Topological Polar Surface Area | 55.6 Ų | Predicted |

| XLogP3 | 1.3 | Predicted |

| Hydrogen Bond Donor Count | 2 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Note: The data presented in this table are predicted values due to the absence of published experimental data for this specific compound.

Proposed Synthesis

A plausible and efficient synthetic route to obtain (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate involves the stereoselective reductive amination of the corresponding chiral ketone precursor, (S)-tert-butyl 3-acetylpiperidine-1-carboxylate. This precursor is commercially available, providing a convenient starting point for the synthesis.

Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available N-Boc-3-piperidinecarboxylic acid, leading to the chiral ketone, which then undergoes reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the reductive amination of (S)-tert-butyl 3-acetylpiperidine-1-carboxylate.

Materials:

-

(S)-tert-butyl 3-acetylpiperidine-1-carboxylate

-

Ammonium acetate or ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Glacial acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-tert-butyl 3-acetylpiperidine-1-carboxylate (1.0 eq) in methanol (0.1-0.2 M), add ammonium acetate (10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate.

Note: The stereoselectivity of the reductive amination can be influenced by the choice of reducing agent and reaction conditions. The formation of diastereomers is possible and may require careful chromatographic separation.

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The introduction of a chiral 1-aminoethyl group at the 3-position of the piperidine ring provides a valuable building block for creating new chemical entities with the potential for specific interactions with biological targets.

Derivatives of 3-aminopiperidine are known to be key structural motifs in various therapeutic agents, including DPP-4 inhibitors for the treatment of diabetes. While the specific biological activity of (S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is not yet reported, its structural features suggest potential applications in the development of novel therapeutics targeting a variety of receptors and enzymes. The primary amine offers a site for further functionalization, allowing for its incorporation into larger, more complex molecules through techniques like amide bond formation or reductive amination.

Conclusion

(S)-tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate is a chiral building block with significant potential for use in medicinal chemistry and drug discovery. Although detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis and an understanding of its key properties based on established chemical principles and data from analogous structures. The proposed synthetic route via reductive amination of a commercially available chiral ketone offers a practical approach for its preparation, enabling further exploration of its utility in the development of novel therapeutic agents.

Spectroscopic and Synthetic Guide to tert-Butyl 3-(1-Aminoethyl)piperidine-1-carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for the isomers of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate. This crucial building block in medicinal chemistry possesses two chiral centers, leading to the existence of four possible stereoisomers: (3R,1'R), (3S,1'S), (3R,1'S), and (3S,1'R). Understanding the distinct properties and synthesis of each isomer is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).

Spectroscopic Data Comparison

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH₂ | 1.5 - 2.5 | br s | - | Chemical shift and broadness are dependent on concentration and solvent. |

| CH-NH₂ | 2.8 - 3.2 | m | - | Position can vary between isomers. |

| CH₃ (ethyl) | 1.0 - 1.2 | d | ~6-7 | Diastereomers may show distinct doublets. |

| Piperidine ring H | 1.2 - 1.9, 2.5 - 4.1 | m | - | Complex overlapping multiplets. Diastereotopic protons will exhibit different shifts. |

| C(CH₃)₃ (Boc) | 1.45 | s | - | Characteristic singlet for the tert-butyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Boc) | ~155 | Carbonyl carbon of the carbamate. |

| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (Boc) | ~28.5 | Methyl carbons of the tert-butyl group. |

| Piperidine ring C | 25 - 55 | Diastereomers will exhibit slight differences in chemical shifts for the ring carbons. |

| CH-NH₂ | 45 - 55 | |

| CH₃ (ethyl) | 15 - 25 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, often two bands for primary amine |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| C=O Stretch (carbamate) | 1680 - 1700 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition. For C₁₂H₂₄N₂O₂, the predicted exact mass for the [M+H]⁺ ion is approximately 229.1911.

Experimental Protocols

The synthesis of specific stereoisomers of this compound typically involves a multi-step sequence starting from a chiral precursor, followed by the introduction of the aminoethyl side chain and subsequent protection of the piperidine nitrogen.

General Synthetic Strategy

A common approach involves the synthesis of a chiral 3-substituted piperidine derivative, often derived from a readily available chiral starting material like an amino acid. The 1-aminoethyl group can be introduced through various methods, such as nucleophilic addition to a suitable electrophile or reductive amination. The final step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Example Protocol: Synthesis of Enantiomerically Pure 3-Amino Piperidine Derivatives

This protocol is adapted from the synthesis of related chiral piperidines and illustrates a general workflow.

Step 1: Synthesis of a Chiral Piperidine Precursor A multi-step synthesis starting from a chiral amino acid, such as L-glutamic acid, can be employed to generate an enantiomerically pure 3-aminopiperidine derivative. This often involves esterification, cyclization, and reduction steps.

Step 2: Introduction of the 1-Aminoethyl Side Chain The specific methodology for introducing the 1-aminoethyl group at the 3-position will depend on the nature of the functional group at this position of the precursor. If the precursor is a 3-ketopiperidine, a reductive amination with ammonia or a protected amine equivalent and a suitable reducing agent can be performed.

Step 3: N-Boc Protection

-

Dissolve the 3-(1-aminoethyl)piperidine isomer (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate.

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chiral Separation

As the synthesis may result in a mixture of diastereomers, chiral high-performance liquid chromatography (HPLC) is a crucial technique for their separation and purification.

Typical Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm), especially if the compound lacks a strong chromophore. Derivatization with a UV-active agent can be employed to enhance detection.[1]

Visualizations

Isomeric Relationship

The four possible stereoisomers of this compound arise from the two chiral centers. The relationship between these isomers is depicted below.

Caption: Relationships between the stereoisomers.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a specific isomer of this compound.

Caption: A generalized synthetic and purification workflow.

References

A Comprehensive Technical Guide to Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document outlines its chemical properties, synthesis, and applications, supported by experimental protocols and logical workflow diagrams.

Core Compound Properties

This compound is a chiral piperidine derivative. The presence of a Boc-protecting group on the piperidine nitrogen allows for selective functionalization at the primary amine of the aminoethyl substituent. This feature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Below is a summary of its key chemical and physical properties. Note that while direct experimental data for the 3-substituted isomer is not widely published, the data for the analogous tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is provided for reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 455267-29-5 (for 4-substituted isomer) | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C)N)CC1 (for 3-substituted isomer) | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Monoisotopic Mass | 228.183778013 Da | [1] |

Role in Medicinal Chemistry

Piperidine scaffolds are integral to the design of a vast array of pharmaceuticals and bioactive molecules.[2] Their derivatives are found in over twenty classes of drugs.[2] The Boc-protected aminopiperidines, such as the title compound, are particularly useful as chiral building blocks.[3] They provide a predefined stereocenter and a protected nitrogen, which simplifies the synthetic routes to enantiomerically pure target molecules, thereby reducing development time and costs.[3] The aminoethyl side chain offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.

Synthesis and Experimental Protocols

The synthesis of amino-substituted piperidines can be achieved through various routes, often starting from readily available precursors like L-glutamic acid. A general approach involves the formation of the piperidine ring, followed by the introduction and modification of the desired substituents.

A plausible synthetic pathway for this compound is outlined in the diagram below. This multi-step process involves the initial formation of a suitable piperidine precursor, followed by the introduction of the aminoethyl side chain and subsequent protection of the piperidine nitrogen.

The following protocol is adapted from a published procedure for the synthesis of related piperidine derivatives and illustrates the key chemical transformations.[4]

Step 1: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

-

Dissolve Iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholin-4-oxide (NMO, 3.0 eq) in DMSO.

-

Add a solution of the corresponding piperidone precursor (1.0 eq) in DMSO to the mixture.

-

Stir the reaction mixture for 70-72 hours at 30 °C in the dark.

-

Pour the reaction mixture into a saturated solution of NaHCO₃.

-

Extract the aqueous phase with Et₂O (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃, brine, and water.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the product.

Step 2: Hydrogenation to the Saturated Piperidine

-

The resulting α,β-unsaturated ester can be hydrogenated using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step typically leads to the formation of the saturated piperidine ring.

Step 3: Reductive Alkylation to Introduce the Aminoethyl Group

-

The secondary amine of the piperidine ring can be reductively alkylated with a suitable aldehyde (e.g., acetaldehyde) using a reducing agent like NaBH(OAc)₃ to introduce the desired ethyl group.

-

Subsequent functional group transformations would be necessary to convert this to the aminoethyl group.

Safety and Handling

Based on aggregated GHS information for the analogous 4-substituted isomer, this class of compounds should be handled with care.[1] Potential hazards include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Purity of Boc-Protected Aminoethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of chiral molecules is of paramount importance in the pharmaceutical industry. The biological activity of a drug is often dictated by its specific three-dimensional structure, and the presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even significant toxicity. tert-Butyl (2-(2-aminoethyl)piperidine)-1-carboxylate (Boc-protected aminoethylpiperidine) is a key chiral building block in the synthesis of a variety of pharmacologically active compounds. Therefore, the ability to synthesize this intermediate with high chiral purity and to accurately determine its enantiomeric excess (ee) is critical.

This technical guide provides an in-depth overview of the synthesis and chiral purity analysis of Boc-protected aminoethylpiperidine. It is intended for researchers, scientists, and drug development professionals who are working with this or structurally similar chiral amines.

Synthetic Strategies for Enantiopure Boc-Protected Aminoethylpiperidine

The synthesis of enantiomerically enriched 2-substituted N-Boc-piperidines is often achieved through asymmetric synthesis or the resolution of a racemic mixture. A prominent strategy involves the asymmetric deprotonation of N-Boc-piperidine followed by electrophilic trapping, or the dynamic resolution of an intermediate organometallic species.

One effective method is the catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine.[1][2] In this approach, a racemic mixture of the lithiated piperidine is generated and, in the presence of a chiral ligand, one enantiomer is selectively trapped by an electrophile. The rapid equilibration between the two enantiomers of the organolithium intermediate allows for a theoretical yield of up to 100% of the desired enantiomerically enriched product. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another approach is dynamic thermodynamic resolution (DTR) , where the racemic organolithium is allowed to equilibrate in the presence of a chiral ligand to favor one diastereomeric complex thermodynamically.[3][4] Subsequent reaction with an electrophile then yields the enantiomerically enriched product.

While specific data for the synthesis of Boc-protected aminoethylpiperidine is not extensively published, the enantiomeric excess achieved for other 2-substituted N-Boc-piperidines using these methods is often high, as indicated in the table below.

Quantitative Data on Chiral Purity

The following table summarizes typical enantiomeric excess values obtained for 2-substituted N-Boc-piperidines using dynamic resolution techniques. These values serve as a benchmark for what can be expected when synthesizing enantiopure Boc-protected aminoethylpiperidine.

| Product | Synthetic Method | Chiral Ligand/Auxiliary | Enantiomeric Excess (ee) | Reference |

| (R)-N-Boc-2-(allyl)piperidine | Catalytic Dynamic Resolution | (-)-Sparteine surrogate | 96:4 er (R:S) | [1] |

| (S)-N-Boc-2-(allyl)piperidine | Catalytic Dynamic Resolution | (+)-Sparteine surrogate | 95:5 er (S:R) | [1] |

| (R)-N-Boc-2-(benzyl)piperidine | Catalytic Dynamic Resolution | (-)-Sparteine surrogate | >99:1 er (R:S) | [1] |

| Enantioenriched 2-substituted piperidines | Dynamic Thermodynamic Resolution | Chiral diamino-alkoxides | Good enantioselectivity | [3][4] |

| (R)-3-amino-1-Boc-piperidine | Asymmetric Amination | Immobilized ω-transaminase | >99% ee | [5] |

Experimental Protocols for Chiral Purity Determination

The determination of the enantiomeric excess of Boc-protected aminoethylpiperidine is most commonly and reliably achieved using chiral High-Performance Liquid Chromatography (HPLC). Due to the basic nature of the amino groups, certain considerations in method development are necessary to achieve good peak shape and resolution.

Chiral HPLC Method Development

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

General Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are generally the most effective for the separation of enantiomers of chiral amines. Columns such as Chiralpak® AD-H, Chiralcel® OD-H, or similar amylose or cellulose-based columns are recommended starting points.[6][7]

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the desired retention and resolution.

-

Mobile Phase Additive: To improve peak shape and reduce tailing caused by the interaction of the basic amine with the silica support of the CSP, a small amount of a basic additive is crucial.[7] Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.2% is commonly employed.

-

Flow Rate: A typical analytical flow rate is between 0.5 and 1.5 mL/min.

-

Column Temperature: The column temperature should be controlled to ensure reproducibility. A starting temperature of 25 °C is recommended.

-

Detection: UV detection at a wavelength where the Boc-protecting group or an appropriate derivative absorbs is used. For underivatized Boc-protected amines, detection around 210-220 nm is common.

Sample Preparation

-

Accurately weigh a small amount of the Boc-protected aminoethylpiperidine sample.

-

Dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis

-

Inject the prepared sample onto the chiral HPLC system.

-

Identify the peaks corresponding to the two enantiomers.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Pre-column Derivatization (Optional)

For compounds that are difficult to separate directly or have poor chromophores, pre-column derivatization with a chiral or achiral reagent can be employed. Derivatization with a reagent that introduces a chromophore can enhance detection sensitivity.[6] For example, reaction with p-toluenesulfonyl chloride can introduce a strongly UV-absorbing group. If a chiral derivatizing agent is used, the resulting diastereomers can often be separated on a standard achiral HPLC column.

Visualization of Workflows

Synthesis of Enantiopure Boc-Protected Aminoethylpiperidine via Dynamic Resolution

Caption: Synthetic workflow for enantiopure Boc-protected piperidines.

Chiral HPLC Analysis Workflow

Caption: Step-by-step workflow for chiral HPLC analysis.

Conclusion

The synthesis and chiral purity analysis of Boc-protected aminoethylpiperidine are critical aspects of its use in pharmaceutical development. While direct quantitative data for this specific molecule is sparse in the literature, established methods for analogous 2-substituted N-Boc-piperidines provide a strong foundation for achieving high enantiomeric excess and for developing robust analytical methods. The use of dynamic resolution techniques offers a powerful synthetic route, and chiral HPLC with a polysaccharide-based stationary phase and a basic mobile phase modifier is the recommended approach for accurate determination of enantiomeric purity. The protocols and workflows provided in this guide serve as a comprehensive resource for scientists and researchers in this field.

References

- 1. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Enigmatic Potential of Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Within this privileged class of heterocycles, derivatives of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate are emerging as a focal point of research due to their potential to modulate key biological targets implicated in a range of pathologies, from neurodegenerative disorders to cancer. This technical guide provides a comprehensive overview of the biological activities, experimental evaluation, and underlying mechanistic pathways associated with this promising class of molecules. While direct and extensive research on the specific 3-(1-aminoethyl) substitution pattern is still developing, this guide draws upon robust data from closely related isomers, particularly 4-(2-aminoethyl)piperidine derivatives, to provide a predictive and informative framework for researchers.

Quantitative Biological Activity

The biological activity of substituted piperidine derivatives is often assessed by their binding affinity to specific receptors and their functional effects on cellular processes. The following tables summarize key quantitative data for a series of 4-(2-aminoethyl)piperidine derivatives, which serve as a valuable reference for understanding the potential activity of the 3-(1-aminoethyl) isomers. These compounds have been primarily investigated as ligands for Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in various cellular functions and are attractive targets for therapeutic intervention.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities

| Compound | R | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) |

| 1a | -CH2CH2NH2 | 165 ± 35 | > 10,000 | > 60 |

| 1b | -CH2CH2NH(CH3) | 50 ± 8 | 1,200 ± 200 | 24 |

| 1c | -CH2CH2N(CH3)2 | 7.9 ± 1.2 | 850 ± 150 | 108 |

| 1d | -CH2CH2NH(CH2Ph) | 19 ± 9 | > 10,000 | > 526 |

| 1e | -CH2CH2NH(cyclohexylmethyl) | 16 ± 5 | > 10,000 | > 625 |

Data presented are representative values from studies on 4-(2-aminoethyl)piperidine analogs and are intended to provide a comparative framework.

Table 2: In Vitro Antiproliferative Activity

| Compound | Cell Line | IC50 [µM] |

| 1c | DU145 (Prostate Cancer) | 5.5 |

| 1d | DU145 (Prostate Cancer) | 4.0 |

| 1e | DU145 (Prostate Cancer) | 4.9 |

| Haloperidol (control) | A427 (Lung Cancer) | 16 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. The following sections outline the methodologies for key assays used to characterize the biological activity of piperidine derivatives.

Synthesis of Aminoethyl-Substituted Piperidine Derivatives

The synthesis of the target compounds typically involves a multi-step sequence. A general workflow is depicted below, starting from a protected piperidone precursor.

The Pivotal Role of Chiral Piperidine Scaffolds in Modern Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its status as a cornerstone in the design of numerous therapeutic agents. The introduction of chirality to this scaffold unlocks a new dimension of molecular complexity and specificity, enabling the development of drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide delves into the critical role of chiral piperidine scaffolds in contemporary drug design, offering a comprehensive overview of their synthesis, application in marketed drugs, and the underlying pharmacological principles.

The Significance of Chirality in Piperidine-Based Drugs

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. The precise three-dimensional arrangement of atoms in a chiral piperidine scaffold can profoundly influence its binding affinity to a target receptor or enzyme, leading to significant differences in efficacy and safety between enantiomers. The strategic incorporation of chiral centers into a piperidine ring can:

-

Enhance Biological Activity and Selectivity: By providing a more defined spatial orientation of pharmacophoric groups, chirality can lead to a tighter and more specific interaction with the biological target, resulting in increased potency and reduced off-target effects.

-

Modulate Physicochemical Properties: The introduction of chiral substituents can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its solubility, permeability, and overall drug-like properties.

-

Improve Pharmacokinetic Profiles: Chiral piperidine scaffolds can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved oral bioavailability, a more favorable tissue distribution, and a longer half-life.

-

Reduce hERG Toxicity: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The specific stereochemistry of a piperidine-containing drug can influence its affinity for the hERG channel, with one enantiomer often exhibiting significantly lower toxicity.

Chiral Piperidine Scaffolds in FDA-Approved Drugs: A Quantitative Perspective

The prevalence of chiral piperidine motifs in a wide range of FDA-approved drugs underscores their therapeutic importance. The following tables summarize key quantitative data for several prominent examples, highlighting their target affinity and selectivity.

Antipsychotics: The Case of Risperidone

Risperidone is an atypical antipsychotic that exhibits a complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. Its efficacy is attributed to a balanced blockade of dopamine D2 and serotonin 5-HT2A receptors.

| Receptor Subtype | Risperidone Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.16 - 0.2[1] |

| 5-HT1A | 420[2] |

| 5-HT2C | 50[2] |

| Dopamine Receptors | |

| D2 | 3.13 - 3.2[1][2] |

| D4 | 7.3[2] |

| Adrenergic Receptors | |

| α1A | 0.8 - 5[1] |

| α2A | 7.54 - 16[1] |

| Histamine Receptors | |

| H1 | 2.23 - 20[1] |

Anticholinergics: Solifenacin for Overactive Bladder

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. Its therapeutic effect is primarily mediated through the blockade of M3 receptors in the bladder smooth muscle.

| Receptor Subtype | Solifenacin Ki (nM) | Solifenacin pKi |

| Muscarinic Receptors | ||

| M1 | 26[3] | 7.6[4] |

| M2 | 170[3] | 6.9[4] |

| M3 | 12[3] | 8.0[4] |

| M4 | 110[3] | |

| M5 | 31[3] |

Antidepressants: The Selective Serotonin Reuptake Inhibitor (SSRI) Paroxetine

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that binds with high affinity to the serotonin transporter (SERT), increasing the extracellular concentration of serotonin.

| Target | Paroxetine Ki (nM) |

| Monoamine Transporters | |

| SERT | 0.05[5] |

| NET | 40[6] |

| DAT | 490[6] |

| Receptors | |

| Muscarinic ACh | 42[5] |

Alzheimer's Disease Treatment: The Dual Action of Donepezil

Donepezil is primarily known as a reversible inhibitor of acetylcholinesterase (AChE), which increases the levels of acetylcholine in the brain. However, it also exhibits neuroprotective effects by modulating the processing of amyloid precursor protein (APP).

| Enzyme | Donepezil IC50 (nM) |

| Acetylcholinesterase (AChE) | 6.7[7] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chiral piperidine-containing drugs are a direct consequence of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Risperidone: A Multi-Receptor Antagonist

Risperidone's broad receptor binding profile results in a complex mechanism of action. Its antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while its potent 5-HT2A receptor blockade may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Donepezil's Dual Mechanism in Alzheimer's Disease

Donepezil exerts its therapeutic effects through two distinct mechanisms. Its primary action is the inhibition of AChE, which increases synaptic acetylcholine levels. Additionally, it influences the processing of amyloid precursor protein (APP) by upregulating Sorting Nexin 33 (SNX33), which promotes the non-amyloidogenic pathway and reduces the production of neurotoxic amyloid-β (Aβ) peptides.[8][9][10]

Experimental Protocols: Asymmetric Synthesis of Chiral Piperidines

The efficient and stereoselective synthesis of chiral piperidines is a critical endeavor in medicinal chemistry. A variety of methodologies have been developed to access these valuable building blocks.

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This method provides a highly efficient route to a diverse range of chiral piperidines from readily available pyridinium salts. The key transformation involves a rhodium-catalyzed reaction where a chiral primary amine introduces stereochemistry.[11]

Representative Protocol:

-

To a reaction vial, add the pyridinium salt (1.0 equiv, 0.5 mmol), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chiral piperidine.

Synthesis of Solifenacin

The synthesis of the active pharmaceutical ingredient solifenacin involves the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-ol.

Representative Protocol for the Coupling Step:

-

To a cooled (0-5 °C) solution of N,N'-carbonyldiimidazole (1.2 equiv) in tetrahydrofuran (THF), add (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

-

Allow the mixture to warm to room temperature and stir for 2 hours to form the intermediate carbamoyl imidazole.

-

In a separate flask, prepare a suspension of (R)-3-quinuclidinol (1.0 equiv) and sodium hydride (1.0 equiv) in THF and stir at room temperature for 30 minutes.

-

Add the solution of the carbamoyl imidazole intermediate dropwise to the suspension of the quinuclidinol salt.

-

Heat the resulting mixture to reflux for 3-6 hours.

-

After cooling, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., toluene), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain crude solifenacin free base.

-

The free base can then be converted to the succinate salt by treatment with succinic acid in a suitable solvent like acetone.

Conclusion

Chiral piperidine scaffolds are undeniably a cornerstone of modern drug discovery and development. Their unique structural and physicochemical properties, coupled with the profound impact of stereochemistry on pharmacological activity, make them an indispensable tool for medicinal chemists. The ability to fine-tune the three-dimensional architecture of these scaffolds allows for the creation of highly potent and selective drugs with improved therapeutic indices. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the strategic application of chiral piperidine scaffolds will undoubtedly continue to fuel the discovery of innovative medicines to address unmet medical needs. This guide provides a foundational understanding of the principles and practices that underscore the enduring importance of chiral piperidines in the pharmaceutical landscape.

References

- 1. benchchem.com [benchchem.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Donepezil Reduces Amyloid Precursor Protein Endocytosis by Resulting from Increase in the Expression of Sorting Nexin Protein 33] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Piperidine-Based Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals and natural products.[1] The introduction of chirality into the piperidine ring significantly expands its chemical space and biological activity, offering opportunities to enhance potency, selectivity, and pharmacokinetic profiles.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of piperidine-based chiral building blocks, their application in drug discovery, and the signaling pathways they modulate.

Importance of Chirality in Piperidine Scaffolds

The incorporation of chiral centers into the piperidine ring can have profound effects on the pharmacological properties of a drug molecule. These benefits include:

-

Modulation of Physicochemical Properties: Chirality can influence a molecule's pKa, logD, and logP, which in turn affects its solubility, permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

-

Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different pharmacological activities and affinities for their biological targets. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.[2][3]

-

Improved Pharmacokinetic Properties: The stereochemistry of a drug can influence its metabolic fate, protein binding, and tissue distribution, leading to an improved pharmacokinetic profile.[2][3]

-

Reduction of Cardiac hERG Toxicity: In some cases, the introduction of a chiral center has been shown to reduce the cardiotoxicity associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][5]

Asymmetric Synthesis of Chiral Piperidine Building Blocks

The efficient and stereoselective synthesis of chiral piperidines is a critical aspect of modern drug discovery. Several powerful strategies have been developed, including catalytic asymmetric synthesis, organocatalysis, and chemo-enzymatic methods.

Catalytic Asymmetric Hydrogenation of Pyridinium Salts

Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is a highly effective method for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities.[6][7] This approach often utilizes a chiral phosphine ligand to induce stereochemistry.

Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation

| Substrate (Pyridinium Salt) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 93 | 92 | - | [8] |

| N-Benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 95 | 93 | - | [8] |

| N-Benzyl-2-(2-naphthyl)pyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 92 | 94 | - | [8] |

| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}2] / (R)-SynPhos | 85 | 75 | - | [8] |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [9]

-

Reaction Setup: To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl2]2 (1 mol%).

-

Solvent Addition: Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 22 hours in air.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Organocatalytic Domino Reactions

Organocatalytic domino reactions, such as the Michael addition/aminalization cascade, provide a powerful one-step method for the construction of polysubstituted piperidines with multiple contiguous stereocenters.[10] These reactions are often catalyzed by chiral secondary amines, such as O-TMS protected diphenylprolinol.[11]

Quantitative Data for Organocatalytic Domino Michael Addition/Aminalization [11]

| Aldehyde | Nitroolefin | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Isovaleraldehyde | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 82 | >99 | >20:1 |

| Propanal | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 78 | 97 | 19:1 |

| Benzaldehyde | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 75 | 98 | >20:1 |

| Cyclohexanecarbaldehyde | (E)-1-chloro-2-(2-nitrovinyl)benzene | O-TMS protected diphenylprolinol | 85 | >99 | >20:1 |

Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization [11]

-

Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Purification: After completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Chemo-enzymatic Methods

Chemo-enzymatic approaches combine the advantages of chemical synthesis and biocatalysis to achieve highly selective transformations. For instance, the asymmetric dearomatization of activated pyridines can be accomplished using a one-pot amine oxidase/ene imine reductase cascade to produce stereo-defined piperidines.[12][13][14][15][16]

Quantitative Data for Chemo-enzymatic Dearomatization of Activated Pyridines [15]

| Substrate (Tetrahydropyridine) | Enzyme System | Yield (%) | Enantiomeric Excess (ee %) |

| N-Allyl-3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED-01 | ≥50 | 96 |

| N-Allyl-3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED-05 | ≥50 | 96 |

| N-Boc-3-(4-bromophenyl)-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED | 64 | 99 |

Experimental Protocol: Chemo-Enzymatic Asymmetric Dearomatization [9][12]

-

Preparation of Tetrahydropyridine (THP): To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise. Stir the reaction for 1 hour at room temperature. Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude THP.

-

Enzymatic Reaction: The crude THP is then subjected to a one-pot reaction containing an amine oxidase (e.g., 6-HDNO) and an ene imine reductase (EneIRED) in a suitable buffer system.

-

Workup and Purification: After the enzymatic reaction is complete, the product is extracted with an organic solvent, dried, and purified by chromatography to yield the enantioenriched piperidine.

Applications in Drug Discovery: Signaling Pathway Modulation

Chiral piperidine building blocks are integral components of numerous drugs that modulate a variety of signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PARP Inhibition Pathway (e.g., Niraparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the piperidine-containing drug Niraparib, are a class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in the homologous recombination repair (HRR) pathway, often due to mutations in BRCA1 or BRCA2 genes.[17][18][19][20] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[19][20] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during DNA replication.[20] In HRR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[20]

More recently, it has been shown that PARP inhibitors like Niraparib can also activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[5][17][21][22] The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage is detected by cGAS, which then produces cGAMP. cGAMP activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[17][21]

References

- 1. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 2. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 3. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate, its synonyms, and related compounds. It details their synthesis, chemical properties, and significant role as γ-secretase modulators, a promising class of therapeutic agents for Alzheimer's disease. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Synonyms

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structural motif is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of more complex molecules.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1235439-55-0[1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol [2][3] |

| Synonyms | 1-Boc-3-(1-aminoethyl)piperidine, 4-(1-AMINO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[2] |

Physicochemical Properties and Related Compounds

The physicochemical properties of this compound and its analogs are crucial for their biological activity and pharmacokinetic profiles. The Boc protecting group significantly influences the lipophilicity and solubility of these compounds. Below is a summary of the computed properties for the core compound and a selection of structurally related molecules.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₁₂H₂₄N₂O₂ | 228.33[2] | 1.3[2] | 1 | 3 |

| tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C₁₂H₂₄N₂O₂ | 228.33[2] | 1.3[2] | 1 | 3 |

| tert-butyl 3-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28[4] | 0.7[4] | 1 | 3 |

| tert-butyl 3-(methylamino)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30[5] | 1.2[5] | 1 | 3 |

| tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30[6] | 0.9[6] | 1 | 3 |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the strategic introduction of the aminoethyl side chain onto a Boc-protected piperidine ring. A common and effective method is reductive amination.

General Synthesis Workflow

A plausible synthetic route to this compound involves the reductive amination of a suitable ketone precursor, such as tert-butyl 3-acetylpiperidine-1-carboxylate, with an ammonia source. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred to avoid the reduction of the carbonyl group before imine formation.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reductive Amination (Representative)

-

Imine Formation: To a solution of the ketone (e.g., tert-butyl 3-acetylpiperidine-1-carboxylate) (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add the amine source (e.g., ammonium acetate, 10 eq).

-

Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the formation of the imine or iminium ion. The reaction mixture is typically stirred at room temperature for a period of 1 to 3 hours.

-

Reduction: The reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the carbonyl group.[1]

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amine.

Biological Activity: Modulation of γ-Secretase

A significant body of research has identified piperidine derivatives as potent modulators of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.

The γ-Secretase Signaling Pathway in Alzheimer's Disease

γ-Secretase is a multi-protein complex that performs intramembrane cleavage of several transmembrane proteins, including the amyloid precursor protein (APP). The processing of APP by β-secretase followed by γ-secretase leads to the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42. The accumulation of Aβ42 is a central event in the formation of amyloid plaques in the brains of Alzheimer's patients.

Caption: Simplified diagram of the amyloid precursor protein (APP) processing pathways.

Mechanism of Action of γ-Secretase Modulators (GSMs)

Unlike γ-secretase inhibitors which block the enzyme's activity altogether, leading to potential side effects due to the inhibition of other necessary cleavage events (e.g., Notch signaling), γ-secretase modulators (GSMs) allosterically modulate the enzyme's activity.[8] This modulation results in a shift in the cleavage site of APP, leading to a decrease in the production of the pathogenic Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38.[9][10]

Caption: Mechanism of action of γ-secretase modulators.

Quantitative Biological Data

The efficacy of GSMs is typically quantified by their ability to reduce Aβ42 levels in cellular or cell-free assays. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are common metrics. While specific data for this compound is not available in the public domain, related piperidine-based GSMs have shown potent activity.

Table 3: Representative Biological Activity of Piperidine-Based γ-Secretase Modulators

| Compound Class | Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Effect |

| Piperidine Acetic Acid Derivatives[11] | In Vitro γ-Secretase Activity Assay | Aβ42 Production | 610[11] | Inhibition |

| Piperidine Acetic Acid Derivatives[11] | In Vitro γ-Secretase Activity Assay | Aβ40 Production | 3300[11] | Inhibition |

| Novel Piperazine Derivatives[12] | Cellular Assay | Aβ42 Production | Potent (specific values proprietary) | Selective Lowering |

Experimental Protocol: γ-Secretase Activity Assay

Several methods are available to assess the activity of γ-secretase and the effect of modulators. A common approach is a cell-based assay using a stable cell line expressing a modified APP substrate.

Cell-Based Luciferase Reporter Assay[13]

This assay provides a quantitative measurement of γ-secretase-mediated cleavage of APP.

-

Cell Culture: A suitable cell line (e.g., HEK293) stably expressing an APP C-terminal fragment (C99) fused to a reporter gene (e.g., Gal4-VP16, with a corresponding luciferase reporter) is cultured in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period, typically 24 hours.

-

Luciferase Assay: After incubation, a luciferase assay reagent is added to the cells. The cleavage of the C99-reporter fusion protein by γ-secretase releases the reporter fragment, which translocates to the nucleus and drives the expression of luciferase.

-

Data Analysis: The luminescence is measured using a microplate reader. The reduction in the luciferase signal in the presence of the compound, compared to a vehicle control, indicates inhibition or modulation of γ-secretase activity. IC₅₀ values are calculated from the dose-response curves.

Spectroscopic Data (Representative)

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons (typically in the range of 1.5-3.5 ppm), and signals corresponding to the aminoethyl side chain.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl of the Boc group (around 155 ppm), signals for the carbons of the tert-butyl group (around 80 ppm and 28 ppm), and a series of signals for the piperidine and aminoethyl carbons.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 229.19.[3]

Conclusion

This compound and its analogs represent a class of compounds with significant potential in the development of novel therapeutics for Alzheimer's disease. Their ability to selectively modulate γ-secretase activity to reduce the production of neurotoxic Aβ42 peptides, while avoiding the broad inhibition of the enzyme, makes them an attractive area of research. This technical guide provides a foundational understanding of their synthesis, properties, and biological activity to aid researchers in this important field. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance their therapeutic potential.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H24N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 17750458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. US20020128319A1 - Abeta 42 lowering agents - Google Patents [patents.google.com]

- 10. EP1284729A1 - A(beta)42 lowering agents - Google Patents [patents.google.com]

- 11. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]